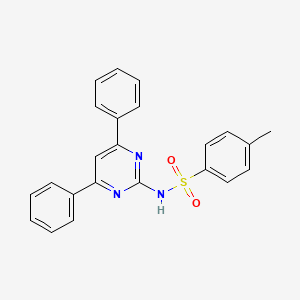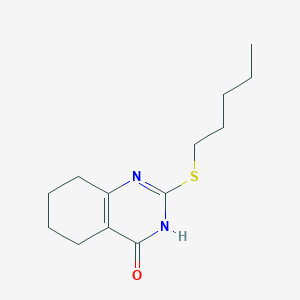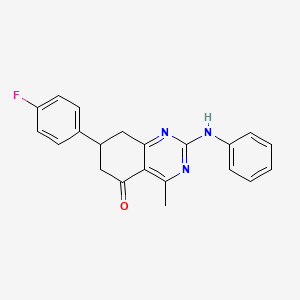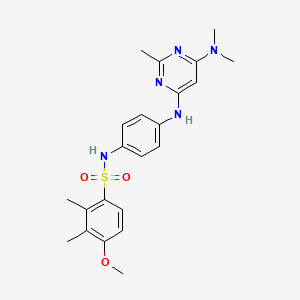
N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a sulfonamide group attached to a methylbenzene moiety. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-diphenylpyrimidine through the condensation of benzaldehyde derivatives with urea or thiourea under acidic conditions. The resulting pyrimidine derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The phenyl and pyrimidine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The aromatic rings can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to modified aromatic systems.
科学的研究の応用
N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide exerts its effects is largely dependent on its interaction with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The phenyl and pyrimidine rings contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets or aromatic residues in the target proteins.
類似化合物との比較
Similar Compounds
N-(4,6-Diphenylpyrimidin-2-yl)thiourea: Similar structure but with a thiourea group instead of a sulfonamide.
N-(4,6-Diphenylpyrimidin-2-yl)-2-methylpropanoic hydrazide: Features a hydrazide group, offering different reactivity and biological activity.
Uniqueness
N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzene-1-sulfonamide is unique due to its combination of a sulfonamide group with a pyrimidine ring, providing a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
CAS番号 |
61654-10-2 |
|---|---|
分子式 |
C23H19N3O2S |
分子量 |
401.5 g/mol |
IUPAC名 |
N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H19N3O2S/c1-17-12-14-20(15-13-17)29(27,28)26-23-24-21(18-8-4-2-5-9-18)16-22(25-23)19-10-6-3-7-11-19/h2-16H,1H3,(H,24,25,26) |
InChIキー |
YGQBGQWOIWIUOT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11332224.png)
![10-(3,4-dimethoxyphenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11332226.png)

![N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332243.png)
![N-[1H-indol-3-yl(phenyl)methyl]-3-methoxy-N-methylbenzamide](/img/structure/B11332250.png)


![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B11332277.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11332281.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11332287.png)
![7-bromo-N-[4-(dimethylamino)benzyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11332291.png)
![5-[2-(2-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11332301.png)
![N-(2-chlorobenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332303.png)
